H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH
Overview
Description
“H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH” is a water-soluble polypeptide . It has been developed as a substrate for aspartic proteinases of animal and microbial origin, including pepsin and cathepsin D . It is soluble over a wide pH range, with the Km values showing only little variation (Km = 80 µM at pH 3.1 and 37°C for porcine pepsin) .
Chemical Reactions Analysis
“H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH” serves as a substrate for certain enzymes, including pepsin and cathepsin D . These enzymes catalyze the hydrolysis of the peptide, a chemical reaction that breaks the peptide bonds between the amino acids.Physical And Chemical Properties Analysis
“H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH” is a water-soluble polypeptide . It is soluble over a wide pH range .Scientific Research Applications
Use in Aspartic Proteinase Studies
The chromogenic peptide H-Pro-Thr-Glu-Phe-Phe(4-NO2)-Arg-Leu is utilized to study the hydrolysis by aspartic proteinases from animals and micro-organisms. This specific peptide bond cleavage helps in understanding the kinetic constants and substrate specificity of these enzymes, valuable for structure-function investigations (Dunn et al., 1986).
Application in Dairy Research
A synthetic heptapeptide, which includes H-Pro-Thr-Glu-Phe-[p-nitro-Phe]-Arg-Leu-OH, is used for detecting and assaying cathepsin D in raw bovine milk. Its hydrolysis products, identified through HPLC and mass spectrometry, help in understanding the enzymatic activities in milk (O'driscoll et al., 1999).
Thrombin Receptor Research
Although not directly related to H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH, studies on the N-terminal thrombin receptor peptide with similar structure show its importance in receptor activation and the design of potent agonists. These insights can guide future research on related peptides (Feng et al., 1995).
Role in Cathepsin Research
p-Nitroanilides of amino acids and peptides, similar in structure to H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH, are used to study the specificity of cathepsins H and B in the brain. This research aids in understanding the enzymatic activity and substrate specificity of these important proteases (Azarian et al., 1987).
HIV Research
Peptides similar to H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH undergo hydrolysis catalyzed by HIV-1 and AMV proteases. Such studies are crucial for understanding the enzymatic mechanisms of viruses and could have implications in antiviral drug development (Nashed et al., 1989).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)/t25-,29+,30+,31+,32+,33+,34+,36+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIZVORKJVKXKL-RLEGQPMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N11O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-thr-glu-phe-P-nitro-phe-arg-leu-OH | |
CAS RN |
90331-82-1 | |
Record name | Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090331821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.